REACTION_SMILES
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[CH3:14][C:15](=[O:16])[OH:17].[CH3:1][c:2]1[n:3][c:4]2[n:5]([c:6]([NH2:8])[cH:7]1)[n:9][cH:10][n:11]2.[I-:12].[Na+:13]>>[CH3:1][c:2]1[n:3][c:4]2[n:5]([c:6]([NH2:8])[c:7]1[I:12])[n:9][cH:10][n:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(N)n2ncnc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cc1nc2ncnn2c(N)c1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |